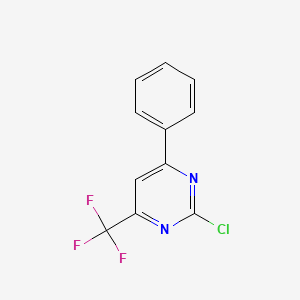

2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine

Description

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

Halogenated pyrimidines are a cornerstone of modern synthetic chemistry, prized for their utility as versatile intermediates. The pyrimidine ring, an electron-deficient aromatic heterocycle, is rendered even more reactive towards nucleophilic substitution by the presence of halogen atoms. This inherent reactivity allows for the selective replacement of the halogen with a wide variety of nucleophiles, providing a straightforward entry into a multitude of substituted pyrimidine derivatives.

The chlorine atom in compounds like 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine serves as a convenient leaving group, facilitating reactions such as nucleophilic aromatic substitution. smolecule.com Furthermore, the carbon-chlorine bond is an active site for transition-metal-catalyzed cross-coupling reactions, including the widely used Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, enabling the construction of complex biaryl structures. The reactivity of the halogen is position-dependent, with the C4 and C6 positions of the pyrimidine ring generally being more susceptible to nucleophilic attack than the C2 position. The commercial availability and cost-effectiveness of many chloropyrimidines further enhance their appeal as foundational building blocks in both academic and industrial research.

Role of Trifluoromethylated Moieties in Modulating Chemical Properties and Reactivity

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry and materials science to fine-tune their physicochemical and biological properties. The trifluoromethyl group is strongly electron-withdrawing, which can significantly influence the reactivity of the pyrimidine ring, making it more susceptible to nucleophilic attack.

Beyond its electronic effects, the -CF3 group possesses a unique combination of properties that are highly desirable in drug design. It is known to enhance the metabolic stability of a compound by blocking sites of oxidative metabolism. The high lipophilicity of the trifluoromethyl group can improve a molecule's ability to permeate biological membranes, a critical factor for bioavailability. Moreover, the steric bulk of the -CF3 group can influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for biological targets.

Overview of the Chemical Compound's Structural Features and Research Context

This compound is a heterocyclic compound with the molecular formula C₁₁H₆ClF₃N₂ and a molecular weight of approximately 258.63 g/mol . smolecule.com Its structure is characterized by a central pyrimidine ring substituted with a chlorine atom at the 2-position, a phenyl group at the 4-position, and a trifluoromethyl group at the 6-position.

This combination of features makes this compound a valuable intermediate in the synthesis of a variety of target molecules. Research involving this and similar compounds is often directed towards the discovery of new pharmaceuticals and agrochemicals, with investigations into their potential antiviral, anticancer, and anti-inflammatory properties. smolecule.com The reactivity of the chloro and trifluoromethyl groups allows for the systematic modification of the core structure, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₆ClF₃N₂ |

| Molecular Weight | 258.63 g/mol |

| IUPAC Name | This compound |

| Key Structural Features | Pyrimidine core, 2-Chloro substituent, 4-Phenyl substituent, 6-Trifluoromethyl substituent |

Further research into the synthesis and reactivity of this compound is expected to yield novel molecules with tailored properties for a range of scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-10-16-8(7-4-2-1-3-5-7)6-9(17-10)11(13,14)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBONBUWLLLBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Phenyl 6 Trifluoromethyl Pyrimidine and Analogues

Direct Synthetic Routes to 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine

Direct synthetic routes aim to construct the target molecule through the formation of the pyrimidine (B1678525) ring from acyclic precursors that already contain the necessary phenyl and trifluoromethyl moieties, followed by a final halogenation step.

Cyclocondensation Approaches to Pyrimidine Ring Formation

The most classical and direct approach to synthesizing the 4-phenyl-6-(trifluoromethyl)pyrimidine core is through a [3+3] cyclocondensation reaction. This method involves the reaction of a three-carbon dielectrophilic component with a nitrogen-containing dinucleophilic component.

A primary example is the condensation of a β-dicarbonyl compound with an amidine. Specifically, the reaction of ethyl 4,4,4-trifluoroacetoacetate (a trifluoromethyl-containing 1,3-dielectrophile) with benzamidine (a phenyl-containing N-C-N nucleophile) provides the pyrimidine scaffold. The reaction proceeds under basic conditions, where the amidine attacks the two carbonyl carbons of the ketoester, leading to cyclization and subsequent dehydration to form the aromatic pyrimidine ring. This reaction directly yields 4-phenyl-6-(trifluoromethyl)pyrimidin-2-ol (which exists in tautomeric equilibrium with 4-phenyl-6-(trifluoromethyl)pyrimidin-2(1H)-one).

General Cyclocondensation Scheme

| Reactant A | Reactant B | Conditions | Intermediate Product |

|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Benzamidine | Base (e.g., NaOEt), Ethanol, Reflux | 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-ol |

Strategic Introduction of Halogen and Trifluoromethyl Functionalities

The final step in the direct synthesis is the strategic introduction of the chlorine atom at the 2-position. This is typically achieved by converting the hydroxyl group of the intermediate, 4-phenyl-6-(trifluoromethyl)pyrimidin-2-ol, into a chloro group.

This transformation is a standard procedure in heterocyclic chemistry, often employing a strong chlorinating agent such as phosphorus oxychloride (POCl₃) . nih.govgoogle.com The reaction is generally performed by heating the hydroxypyrimidine in excess POCl₃, sometimes with the addition of a base like N,N-dimethylaniline or pyridine (B92270) to facilitate the reaction. nih.govdeepdyve.com The use of a POCl₃/PCl₅ mixture can also be employed as a robust chlorinating system. indianchemicalsociety.comresearchgate.net This step efficiently converts the pyrimidinone into the desired this compound.

While direct C-H trifluoromethylation of a pre-formed pyrimidine ring is a known strategy, it often suffers from a lack of regioselectivity. nih.gov Therefore, building the ring from a trifluoromethylated precursor is generally the preferred and more direct route for this specific isomer.

Precursor Synthesis and Intermediate Derivatization for Pyrimidine Construction

This approach involves the independent synthesis of key building blocks and intermediates, which are then assembled and modified to construct the final product. This can offer greater flexibility and control over the substitution pattern.

Synthesis of Trifluoromethyl-Containing Building Blocks for Pyrimidine Ring Assembly

The availability of trifluoromethyl-containing precursors is crucial for the synthesis. The most important building block for this route is ethyl 4,4,4-trifluoroacetoacetate . This compound is typically synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate in the presence of a strong base, such as sodium ethoxide. google.comgoogle.comguidechem.com This reaction provides the necessary CF₃-C(O)-CH₂-C(O)-OEt framework required for the subsequent cyclocondensation.

This key intermediate is widely used in the synthesis of various trifluoromethyl-containing heterocycles, including pyrimidines. chemicalbook.com

Synthesis of a Key Trifluoromethyl Building Block

| Reactants | Reaction Type | Catalyst/Base | Product | Typical Yield |

|---|---|---|---|---|

| Ethyl trifluoroacetate, Ethyl acetate | Claisen Condensation | Sodium ethoxide | Ethyl 4,4,4-trifluoroacetoacetate | ~85-95% google.comgoogle.com |

Functionalization of Pyrimidine Precursors Prior to Final Halogenation

An alternative strategy involves constructing a simpler pyrimidine ring first and then introducing the phenyl group before the final chlorination step. For instance, a trifluoromethylpyrimidine could be synthesized and subsequently halogenated at the 4-position. This halogenated intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, with phenylboronic acid to introduce the phenyl group. nobelprize.orgresearchgate.net

The most common pathway, however, aligns closely with the direct route, where the key intermediate, 4-phenyl-6-(trifluoromethyl)pyrimidin-2-ol , is synthesized first. researchgate.net The critical step of derivatization is the conversion of this pyrimidinol to the target 2-chloro derivative. This chlorination is a pivotal functionalization step that transforms a relatively stable intermediate into a reactive precursor suitable for further nucleophilic substitution reactions if desired. nih.govresearchgate.net The reliability of chlorinating hydroxypyrimidines with reagents like POCl₃ makes this a cornerstone of pyrimidine chemistry. nih.govgoogle.com

Catalytic Strategies in Pyrimidine Synthesis and Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. mdpi.com Catalysis plays a role in both the construction of the pyrimidine ring and its subsequent functionalization.

Iridium-catalyzed multicomponent synthesis offers a novel route to highly substituted pyrimidines from amidines and several alcohol components, proceeding through condensation and dehydrogenation steps. nih.govacs.org While not a direct route to the title compound, it showcases the potential of catalysis in forming complex pyrimidine cores. Metal-catalyzed one-pot processes, for example using nickel or copper catalysts, can produce highly functionalized pyrimidines from β-dicarbonyl compounds and cyanogen. rsc.org

The most relevant catalytic strategy for the synthesis of analogues of this compound is the use of palladium-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.net As mentioned, a Suzuki-Miyaura coupling is an effective method for introducing the phenyl group at the 4-position by reacting a 4-chloropyrimidine (B154816) intermediate with phenylboronic acid. This highlights a powerful catalytic C-C bond-forming strategy that is widely used in pharmaceutical synthesis. researchgate.net

Acid-Catalyzed Cyclocondensation Reactions for Pyrimidine Scaffolds

The fundamental approach to constructing the pyrimidine ring often involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. For the synthesis of the 4-phenyl-6-(trifluoromethyl)pyrimidine core, a key precursor is 4,4,4-trifluoro-1-phenyl-1,3-butanedione, which serves as the trifluoromethylated 1,3-dicarbonyl component.

The classical Biginelli reaction and related acid-catalyzed cyclocondensations provide a robust framework for this transformation. tandfonline.com In this context, the reaction involves the condensation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with an appropriate N-C-N building block, such as urea (B33335) or thiourea, under acidic conditions. tandfonline.comnih.gov The acid catalyst, typically a protic acid like HCl or a Lewis acid, activates the carbonyl groups of the diketone, facilitating nucleophilic attack by the amidine nitrogen atoms, leading to cyclization and subsequent dehydration to form the aromatic pyrimidine ring. foliamedica.bg

Detailed Research Findings: The synthesis of trifluoromethyl-substituted pyrimidines via cyclocondensation has been explored extensively. core.ac.uk The reaction proceeds by treating trifluoromethyl-β-diketones with suitable amidines or guanidines. mdpi.com The choice of the condensing agent and reaction conditions can be tailored to optimize the yield. For instance, using sodium ethoxide as a condensing medium has proven effective in many pyrimidine syntheses, with yields varying significantly based on the stability of the reactants. core.ac.uk The general mechanism involves the initial formation of an intermediate which then undergoes cyclization to yield the pyrimidine scaffold.

Table 1: Representative Acid-Catalyzed Cyclocondensation for Pyrimidine Core Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Scaffold |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Urea | Ethanolic HCl, Reflux | 4-Phenyl-6-(trifluoromethyl)pyrimidin-2(1H)-one |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Thiourea | Ethanolic HCl, Reflux | 4-Phenyl-6-(trifluoromethyl)pyrimidine-2(1H)-thione |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Guanidine | NaOEt, Ethanol, Reflux | 2-Amino-4-phenyl-6-(trifluoromethyl)pyrimidine |

Rate Acceleration of Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a critical step for functionalizing the pyrimidine ring, particularly for introducing substituents at the 2-, 4-, and 6-positions. In 2,4-dihalopyrimidines, substitution generally occurs selectively at the 4-position. stackexchange.com The rate and feasibility of SNAr reactions on halogenated pyrimidines are profoundly influenced by the electronic properties of the substituents on the ring.

The presence of strongly electron-withdrawing groups, such as the trifluoromethyl (CF₃) group at the C6 position, significantly accelerates the rate of nucleophilic attack. masterorganicchemistry.com The CF₃ group powerfully depletes electron density from the pyrimidine ring through a strong negative inductive effect, making the carbon atoms at positions 2 and 4 more electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.combyjus.com This activation facilitates the displacement of a halide, such as the chloro group in the target molecule.

Detailed Research Findings: The mechanism of SNAr involves the formation of a high-energy anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this complex is the rate-determining factor. echemi.com Electron-withdrawing groups, especially when positioned ortho or para to the leaving group, stabilize this intermediate through resonance and/or induction, thereby lowering the activation energy and increasing the reaction rate. masterorganicchemistry.comchemistrysteps.com In the case of this compound, the CF₃ group at C6 is para to the C2-chloro and ortho to the C4-phenyl positions, effectively activating the ring for substitution. Studies on related heterocyclic systems show that the reaction is often concerted, particularly with good leaving groups like chloride and bromide. nih.gov Factors influencing the rate include the nature of the nucleophile, the leaving group, and the solvent. libretexts.org For halogen leaving groups in SNAr, the rate often follows the order F > Cl > Br > I, because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-X bond. chemistrysteps.comyoutube.com

Table 2: Factors Accelerating SNAr on Halogenated Pyrimidines

| Factor | Description | Effect on Reaction Rate |

| Electron-Withdrawing Groups (EWGs) | Substituents like -CF₃, -NO₂, -CN activate the ring. | Strong acceleration. Stabilizes the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com |

| Position of EWG | Ortho or para positions relative to the leaving group are most effective. | Maximizes resonance stabilization of the intermediate. chemistrysteps.com |

| Leaving Group Electronegativity | Highly electronegative halogens (e.g., F) polarize the C-X bond. | Increases the rate of nucleophilic attack (rate-determining step). chemistrysteps.com |

| Nucleophile Strength | More powerful nucleophiles react faster. | Favors the SN2-like SNAr mechanism. libretexts.org |

| Solvent | Polar aprotic solvents enhance the reactivity of the nucleophile. | Favors the SNAr mechanism. libretexts.org |

Transition Metal-Catalyzed Coupling Reactions for Phenyl Group Introduction

The introduction of the phenyl group at the C4 position of the pyrimidine ring can be efficiently achieved using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation. researchgate.net This reaction involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of 4-phenyl-6-(trifluoromethyl)pyrimidine derivatives, a suitable starting material would be a 4-chloro-6-(trifluoromethyl)pyrimidine. This substrate can be coupled with phenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or cesium carbonate.

Detailed Research Findings: Recent advances in catalysis have expanded the scope and efficiency of these coupling reactions for synthesizing substituted pyrimidines. nih.gov Various palladium catalysts and ligands have been developed to improve yields and functional group tolerance. scribd.com For instance, the use of XPhosPdG2/XPhos catalyst systems has been shown to be effective in the Suzuki coupling of bromo-pyrazolo[1,5-a]pyrimidines, preventing side reactions like debromination. nih.gov The reaction mechanism involves an oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. This methodology is highly versatile, allowing for the introduction of a wide variety of substituted phenyl groups.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Typical Yield |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Good to Excellent |

| 4-Bromo-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Good to Excellent |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Toluene | Good nih.gov |

Modern Synthetic Techniques for Enhanced Efficiency

To meet the demands for rapid synthesis and the creation of compound libraries for screening, modern techniques that enhance efficiency, reduce reaction times, and allow for high-throughput synthesis have been developed and applied to pyrimidine chemistry.

Microwave-Assisted Synthesis for Pyrimidine Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.com The application of microwave heating is particularly beneficial for the synthesis of heterocyclic compounds like pyrimidines. nih.govresearchgate.net

Both the initial cyclocondensation to form the pyrimidine ring and subsequent functionalization reactions like nucleophilic aromatic substitution and transition metal-catalyzed couplings can be significantly accelerated under microwave conditions. acs.orgbiotage.co.jp For example, Biginelli-type reactions that might require several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. tandfonline.comfoliamedica.bg Similarly, SNAr reactions on chloropyrimidines with various nucleophiles, which can be sluggish, are efficiently driven to completion at elevated temperatures and pressures safely achievable in sealed microwave vials. acs.orgnih.gov

Detailed Research Findings: Microwave-assisted synthesis has been successfully applied to produce a variety of pyrimidine derivatives. researchgate.net One study reported the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines, demonstrating the efficacy of microwave heating over conventional methods. rsc.org Another report detailed the microwave synthesis of 2-amino-4-chloro-pyrimidine derivatives, achieving reaction completion in 15-30 minutes at 120-140 °C. nih.gov The rapid and intense heating generated by microwaves often minimizes the formation of side products, simplifying purification. tandfonline.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage |

| Biginelli Cyclocondensation | 4-24 hours | 5-30 minutes | Drastic reduction in reaction time, often higher yields. tandfonline.comfoliamedica.bg |

| Nucleophilic Aromatic Substitution | 2-12 hours | 10-50 minutes | Enables reactions with less reactive nucleophiles at high temperatures. acs.org |

| Suzuki-Miyaura Coupling | 6-24 hours | 10-40 minutes | Faster optimization and reaction completion. biotage.co.jp |

Solution-Phase Parallel and Combinatorial Synthesis in Pyrimidine Chemistry

Solution-phase parallel synthesis has become an indispensable technique in modern drug discovery for the rapid generation of large, diverse libraries of compounds. spirochem.com This methodology is well-suited for the synthesis of pyrimidine analogues, allowing for the systematic variation of substituents around the core scaffold to explore structure-activity relationships.

In this approach, reactions are carried out simultaneously in arrays of reaction vessels, such as 24- or 96-well plates. acs.orgnih.gov Reagents can be dispensed automatically, and the resulting products can be purified in a high-throughput manner. nih.gov For the synthesis of analogues of this compound, a common intermediate could be functionalized in parallel with a diverse set of building blocks. For example, a 2,4-dichloro-6-(trifluoromethyl)pyrimidine (B125754) intermediate could be reacted with a library of amines or thiols in one step, followed by a parallel Suzuki coupling with a library of boronic acids.

Detailed Research Findings: Several studies have reported the successful application of solution-phase parallel synthesis to create libraries of pyrimidine-based compounds. One such effort produced a library of over 2200 trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides on a 50-100 mg scale. acs.orgnih.gov The key steps, including the pyrimidine ring formation and subsequent acylation, were amenable to a parallel format, yielding products in good purity after simple crystallization. acs.org Another project generated a diverse library of 181 purine (B94841) and pyrimidine acetamide (B32628) analogues using 24-well reaction blocks and automated purification systems. acs.orgnih.gov These approaches demonstrate that solution-phase combinatorial strategies are highly effective for rapidly exploring the chemical space around the pyrimidine scaffold.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Phenyl 6 Trifluoromethyl Pyrimidine

Nucleophilic Substitution Reactions at the Chlorinated Pyrimidine (B1678525) Position

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, a key reaction for the derivatization of this scaffold. smolecule.com This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atoms within the pyrimidine ring and the trifluoromethyl group.

2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine readily reacts with a variety of nitrogen-based nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.

Studies on similar pyrimidine systems, such as 5-chloro-2,4,6-trifluoropyrimidine, have shown that reactions with nitrogen nucleophiles can sometimes yield mixtures of regioisomers. beilstein-journals.orgnih.govresearchgate.net The regioselectivity of these reactions is influenced by both electronic and steric factors. researchgate.netnih.gov For instance, while the 4-position is often the most activated site for nucleophilic attack in many pyrimidine systems, steric hindrance from adjacent substituents can direct the nucleophile to the 2-position. nih.gov In the case of this compound, the chlorine at the 2-position is the primary site for substitution.

The reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (B125754) with benzylamine, for example, results in the selective substitution of the chlorine atom at the 4-position, highlighting the nuanced reactivity of substituted pyrimidines. srce.hr This selectivity underscores the importance of the specific substitution pattern on the pyrimidine ring in directing the outcome of nucleophilic substitution reactions. The synthesis of various pyrimidine derivatives has been achieved through reactions with amines, demonstrating the broad applicability of this reaction. ijpbs.com

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product |

|---|---|

| Ammonia | 2-Amino-4-phenyl-6-(trifluoromethyl)pyrimidine |

| Primary Amines (e.g., Benzylamine) | 2-(Benzylamino)-4-phenyl-6-(trifluoromethyl)pyrimidine |

| Secondary Amines (e.g., Pyrrolidine) | 2-(Pyrrolidin-1-yl)-4-phenyl-6-(trifluoromethyl)pyrimidine |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, also displace the chlorine atom at the 2-position. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion. The resulting ethers are valuable intermediates in the synthesis of more complex molecules.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine. The synthesis of various pyrimidine derivatives through reactions with oxygen nucleophiles has been documented in the broader context of pyrimidine chemistry. growingscience.com The general principles of nucleophilic aromatic substitution apply here, with the reaction rate being influenced by the nucleophilicity of the oxygen species and the reaction conditions.

Sulfur-based nucleophiles, such as thiols and thiophenols, are also effective in displacing the chlorine atom of this compound. These reactions lead to the formation of the corresponding thioethers. The high nucleophilicity of sulfur compounds often allows these reactions to proceed under mild conditions.

An example is the reaction with sodium thiophenoxide to yield 2-(phenylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine. The synthesis of pyrimidine derivatives containing sulfur linkages has been explored, often leveraging ultrasound assistance to facilitate the reaction. nih.gov

Transformations Involving the Trifluoromethyl Group within Pyrimidine Systems

The trifluoromethyl (CF3) group is known for its high stability and electron-withdrawing nature, which significantly influences the reactivity of the pyrimidine ring. tcichemicals.com While generally robust, the CF3 group can undergo transformations under specific conditions. researchgate.net

Recent advances have demonstrated methods for the selective transformation of aromatic trifluoromethyl groups, often involving C-F bond cleavage. tcichemicals.comresearchgate.net These transformations can lead to the formation of difluoromethyl or monofluoromethyl groups, or even complete conversion to other functional groups like carbonyls. tcichemicals.com For example, methods have been developed for the efficient arylation of trifluoromethyl groups via C-F bond cleavages. tcichemicals.com While specific studies on this compound are not detailed in the provided results, the general reactivity of trifluoromethylarenes suggests potential for such transformations. researchgate.net The synthesis of various trifluoromethyl-containing pyrimidine derivatives has been a subject of interest, particularly in the development of bioactive compounds. srce.hr

Chemical Modifications and Derivatization of the Phenyl Moiety

The phenyl group at the 4-position of the pyrimidine ring can be subjected to various electrophilic aromatic substitution reactions. The directing effect of the pyrimidine ring, which is electron-withdrawing, will influence the position of substitution on the phenyl ring. Generally, substitution would be directed to the meta-position of the phenyl ring relative to its point of attachment to the pyrimidine.

Typical electrophilic aromatic substitution reactions that could be performed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using a halogen (e.g., Br2) and a Lewis acid catalyst to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst.

These modifications allow for the synthesis of a wide array of derivatives with potentially altered biological activities or physical properties.

Pyrimidine Ring Transformations and Rearrangement Processes

Under certain conditions, the pyrimidine ring itself can undergo transformations and rearrangements. These reactions often require harsh conditions or specific reagents that can induce ring-opening and subsequent recyclization.

For instance, some pyrimidine derivatives have been shown to undergo ring contraction to form imidazole (B134444) rings under specific metabolic conditions. nih.gov While not a common laboratory transformation for this specific compound, it highlights the potential for the pyrimidine core to be rearranged. Degenerate ring transformations, where one nitrogen atom in the ring is exchanged for a nitrogen atom from the nucleophile, have also been observed in other pyrimidine systems. wur.nl These transformations often proceed through an initial nucleophilic attack on the ring, followed by ring-opening and subsequent closure to form a new heterocyclic system. wur.nl

Azide-Tetrazole Equilibrium Investigations in Trifluoromethylated Azidopyrimidines

The azide-tetrazole equilibrium is a well-documented phenomenon in heterocyclic chemistry, where an azido-substituted heterocycle can exist in equilibrium with its fused tetrazole isomer. This tautomerism is significantly influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature. In the context of trifluoromethylated azidopyrimidines, the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group plays a crucial role in modulating this equilibrium.

Research into the tautomeric behavior of 2-azido-4-(trifluoromethyl)-6-R-pyrimidines has provided valuable insights into the position of this equilibrium. For instance, in the case of 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine, a close analog of the subject compound, the equilibrium is heavily dependent on the solvent environment. researchgate.net In a non-polar solvent like deuterochloroform (CDCl₃), the compound exists exclusively in its open-chain azide (B81097) form. researchgate.net However, in a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), an equilibrium is established with its fused tetrazole counterpart, 5-(trifluoromethyl)-7-(4-chlorophenyl)tetrazolo[1,5-a]pyrimidine. researchgate.net

The equilibrium in DMSO-d₆ strongly favors the azide tautomer, with the ratio of the azide to the tetrazole form being approximately 99:1. researchgate.net This indicates that even in a polar solvent that typically favors the more polar tetrazole form, the azide isomer of this particular trifluoromethylated pyrimidine is remarkably stable. researchgate.netnih.gov The stability of the azide form is further supported by IR spectroscopy and computational studies. researchgate.net This preference for the azide form is significant as the reactivity of the molecule is dictated by the predominant tautomer present under specific reaction conditions.

The general trend observed is that increasing solvent polarity favors the formation of the tetrazole ring. nih.gov For example, in other pyrimidine systems, the amount of the tetrazolo form can increase dramatically when moving from a non-polar solvent like carbon tetrachloride to a highly polar one like DMSO-d₆. nih.gov However, the presence of the trifluoromethyl group at the 4-position of the pyrimidine ring appears to stabilize the azide form, shifting the equilibrium more towards the open-chain isomer compared to non-trifluoromethylated analogs. researchgate.netnih.gov

Table 1: Solvent Effect on Azide-Tetrazole Equilibrium of 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine

| Solvent | Tautomeric Form(s) Present | Azide:Tetrazole Ratio | Reference |

| CDCl₃ | Azide only | 100:0 | researchgate.net |

| DMSO-d₆ | Azide and Tetrazole | 99:1 | researchgate.net |

Mechanistic Insights into Pyrimidine Functionalization and Reactivity

The chemical reactivity of this compound is largely dictated by the electronic properties of the pyrimidine ring, which is rendered electron-deficient by the two ring nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group. This electron deficiency makes the pyrimidine core susceptible to nucleophilic attack, particularly at the carbon atoms bearing a good leaving group, such as the chlorine atom at the 2-position.

Nucleophilic Aromatic Substitution (SNAr):

The primary reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is activated towards displacement by a variety of nucleophiles. The mechanism of SNAr reactions on pyrimidine rings proceeds via a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom at the 2-position, which bears the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the pyrimidine nitrogens and the trifluoromethyl group, which stabilize the developing negative charge. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the pyrimidine ring and onto the nitrogen atoms.

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The regioselectivity of nucleophilic attack on substituted chloropyrimidines is generally predictable. In pyrimidines containing both 2- and 4-chloro substituents, the C-4 position is typically more reactive towards nucleophilic attack than the C-2 position. stackexchange.com This is attributed to the greater stabilization of the Meisenheimer complex formed upon attack at C-4. However, in the case of this compound, the only available site for this type of reaction is the activated C-2 position.

The trifluoromethyl group at the 6-position significantly enhances the reactivity of the pyrimidine ring towards nucleophilic attack by further delocalizing the negative charge of the Meisenheimer intermediate. researchgate.net This activating effect allows for SNAr reactions to occur under relatively mild conditions with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to afford a diverse array of 2-substituted pyrimidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

In addition to SNAr reactions, the chloro substituent at the 2-position of this compound allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Suzuki-Miyaura coupling, which involves the reaction of the chloropyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. smolecule.commdpi.com This reaction is highly efficient for the formation of biaryl compounds and has been widely applied in the synthesis of complex organic molecules. preprints.org

The general catalytic cycle for the Suzuki-Miyaura coupling of this compound can be described as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the new C-C bond.

The electron-deficient nature of the pyrimidine ring can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these cross-coupling reactions. mdpi.comnih.gov

Table 2: Key Reactions and Mechanistic Features of this compound

| Reaction Type | Key Features | Mechanistic Pathway |

| Nucleophilic Aromatic Substitution (SNAr) | Activated by ring nitrogens and CF₃ group; versatile with various nucleophiles. | Two-step addition-elimination via a Meisenheimer complex. |

| Suzuki-Miyaura Cross-Coupling | Forms C-C bonds with boronic acids; requires a Pd catalyst and a base. | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Detailed experimental spectroscopic data for the chemical compound this compound, which is essential for a comprehensive structural analysis, is not publicly available in the searched scientific literature and databases. As a result, a complete and accurate article focusing solely on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated at this time.

The requested in-depth analysis requires specific experimental data from various spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Precise chemical shifts (δ), coupling constants (J), and multiplicity for ¹H NMR, ¹³C NMR, and ¹⁹F NMR are necessary for the definitive assignment of the atomic framework.

Advanced 2D NMR Techniques: Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for establishing connectivity between protons and carbons, which is vital for unambiguous structural confirmation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy data, specifically the frequencies of vibrational modes, is needed to identify characteristic functional groups and understand the molecule's vibrational dynamics.

Without access to this foundational experimental data for this compound, any attempt to create the specified detailed analysis and data tables would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of the spectroscopic characterization of this specific compound are needed before a comprehensive article can be written.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics.

Fourier-Transform Raman (FT-Raman) Spectroscopy

The analysis of related substituted pyrimidine (B1678525) and pyridine (B92270) compounds allows for a reliable prediction of the key vibrational frequencies. nih.govnih.govresearchgate.net The pyrimidine ring itself has several characteristic vibrations, including ring stretching ("breathing") modes and in-plane and out-of-plane bending modes. The phenyl group will display strong signals for C-C stretching within the aromatic ring and C-H stretching and bending vibrations. The trifluoromethyl (CF₃) group is known for its strong, characteristic symmetric and asymmetric stretching frequencies. The C-Cl bond also gives rise to a distinct stretching vibration, typically found in the lower wavenumber region of the spectrum.

Based on studies of analogous structures, the principal vibrational modes for 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine can be assigned. researchgate.netresearchgate.net For instance, C-C stretching vibrations within the phenyl and pyrimidine rings are typically observed in the 1300-1650 cm⁻¹ region. The symmetric and asymmetric stretching of the C-F bonds in the CF₃ group are expected to produce intense bands. The C-Cl stretch is anticipated at lower frequencies, often below 800 cm⁻¹.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretching | Phenyl Ring |

| ~1610-1550 | C=C / C=N Stretching | Pyrimidine & Phenyl Rings |

| ~1450-1350 | Ring Stretching | Pyrimidine & Phenyl Rings |

| ~1340-1300 | C-CF₃ Stretching | Trifluoromethyl Group |

| ~1280-1200 | CF₃ Asymmetric Stretching | Trifluoromethyl Group |

| ~1170-1120 | CF₃ Symmetric Stretching | Trifluoromethyl Group |

| ~1000 | Ring Breathing | Phenyl Ring |

| ~800-700 | C-Cl Stretching | Chloro Group |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (molecular formula: C₁₁H₆ClF₃N₂), the molecular ion peak (M⁺) provides direct confirmation of its molecular mass. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass measurement, further validating the elemental formula. The calculated exact mass is approximately 258.0171 g/mol .

The fragmentation of pyrimidine derivatives under electron impact (EI) ionization often involves initial cleavages of the substituents from the stable heterocyclic ring. sapub.org The pyrimidine ring itself is relatively stable, meaning that fragments corresponding to the loss of the chloro, phenyl, or trifluoromethyl groups are expected to be prominent in the mass spectrum.

A plausible fragmentation pathway would begin with the molecular ion (m/z ≈ 258). Key fragmentation steps could include:

Loss of a chlorine radical (•Cl), resulting in a fragment at [M-35]⁺.

Loss of the trifluoromethyl group (•CF₃), leading to a fragment at [M-69]⁺.

Cleavage of the phenyl group (•C₆H₅), producing a fragment at [M-77]⁺.

Further fragmentation of the pyrimidine ring can occur, although this typically requires higher energy. sapub.org The phenyl cation itself (C₆H₅⁺) is a stable fragment and would be expected at m/z = 77.

Analysis of similar halogenated phenylpyrimidine structures supports these predicted pathways, where fragmentation is initiated at the substituent bonds. massbank.eu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (approx.) | Ion Formula | Identity/Proposed Loss |

|---|---|---|

| 258/260 | [C₁₁H₆ClF₃N₂]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes |

| 223 | [C₁₁H₆F₃N₂]⁺ | [M - Cl]⁺ |

| 189 | [C₁₁H₆ClN₂]⁺ | [M - CF₃]⁺ |

| 181 | [C₅HClF₃N₂]⁺ | [M - C₆H₅]⁺ |

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This technique is fundamental for confirming the empirical and molecular formula derived from mass spectrometry. For a sample of pure this compound, the experimentally determined percentages of C, H, and N should align closely (typically within ±0.4%) with the theoretically calculated values. This correspondence provides strong evidence for the compound's stoichiometric composition.

The theoretical elemental percentages are calculated from the molecular formula C₁₁H₆ClF₃N₂ and the atomic masses of the constituent elements.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass % (Calculated) | Molar Mass % (Found - Hypothetical) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 51.09% | 51.15% |

| Hydrogen | H | 1.008 | 2.34% | 2.31% |

| Chlorine | Cl | 35.453 | 13.71% | 13.65% |

| Fluorine | F | 18.998 | 22.04% | Not typically measured directly |

The close agreement between the calculated and hypothetical "found" values in the table illustrates how elemental analysis serves as a crucial checkpoint for purity and formula confirmation. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture (for related derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the title compound is not publicly available, analysis of closely related derivatives provides valuable insights into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

A study on 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, a structurally similar compound, reveals key architectural features that are likely to be shared. researchgate.net This technique can confirm the planarity of the pyrimidine and phenyl rings and determine the dihedral angle between them. It also provides exact measurements of bond lengths, such as the C-Cl, C-C, C-N, and C-F bonds, and elucidates the packing of molecules in the crystal lattice through intermolecular forces like hydrogen bonding or π-stacking.

Table 4: Representative Crystallographic Data for a Related Derivative (4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈ClF₃N₂O |

| Crystal System | Tetragonal |

| Space Group | I4̅ |

| a (Å) | 23.280(6) |

| c (Å) | 4.7191(15) |

| Volume (ų) | 2557.6(15) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 296(2) |

Data sourced from a related pyrimidine derivative to illustrate typical parameters. researchgate.net

This crystallographic data provides an unambiguous depiction of the molecule's solid-state conformation and is the gold standard for structural proof.

Computational and Theoretical Investigations of 2 Chloro 4 Phenyl 6 Trifluoromethyl Pyrimidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, used to determine the optimized three-dimensional structure of a molecule and to understand its electronic properties. Such studies on related pyrimidine (B1678525) derivatives have successfully predicted bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity and kinetic stability. nih.govajchem-a.com For instance, a study on 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester utilized DFT calculations to reproduce structural parameters and analyze frontier molecular orbitals. researchgate.net However, specific optimized geometry parameters and HOMO-LUMO energy gap values for 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine are not documented in the searched scientific papers.

Theoretical Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis, often performed using DFT methods, calculates the fundamental vibrational frequencies of a molecule. semanticscholar.org These calculated frequencies can be correlated with experimental data from Fourier-transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of vibrational modes. researchgate.netnih.gov This combined experimental and theoretical approach has been applied to compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723), where DFT calculations helped in the assignment of the vibrational spectra. researchgate.net A similar comprehensive vibrational analysis for this compound, including a data table of calculated versus experimental frequencies, has not been found in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map uses a color scale to denote electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net Studies on similar heterocyclic compounds frequently include MEP analysis to identify potential sites for intermolecular interactions. ajchem-a.comresearchgate.net Without specific calculations for this compound, a discussion of its specific reactive sites based on MEP analysis is not possible.

Studies on Non-Linear Optical (NLO) Properties

Computational methods are used to predict the non-linear optical (NLO) properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netnih.gov Molecules with significant NLO properties have potential applications in optoelectronics. researchgate.netrgnpublications.com Research on various pyrimidine and pyridine (B92270) derivatives has explored their potential as NLO materials through DFT calculations. researchgate.netnih.gov For example, the NLO properties of 2-chloro-4-(trifluoromethyl)pyridine were investigated by determining its electric dipole moment and hyperpolarizability. researchgate.net Equivalent data for this compound is absent from the available research.

Theoretical Calculations of Thermodynamic Properties

The thermodynamic properties of a molecule, such as heat capacity, entropy, and enthalpy, can be calculated theoretically at different temperatures using computational methods. researchgate.net These calculations provide insights into the stability of the molecule and its behavior under varying thermal conditions. A study on 2-chloro-4-(trifluoromethyl)pyridine included calculations of its thermodynamic properties. researchgate.net A similar analysis for this compound, which would typically be presented in a data table format, is not available.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can be employed to study the reactivity of a molecule and to elucidate potential reaction mechanisms. ijcce.ac.irrsc.org This can involve analyzing frontier molecular orbitals, Fukui functions, and modeling entire reaction pathways to understand, for example, condensation or cyclization reactions. nih.govnih.gov While general reaction mechanisms for the synthesis of pyrimidine-containing structures have been explored computationally, ijcce.ac.irnih.gov specific modeling of the reactivity and reaction pathways for this compound has not been reported in the reviewed literature.

Advanced Applications of 2 Chloro 4 Phenyl 6 Trifluoromethyl Pyrimidine As a Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Frameworks

The strategic placement of a reactive chlorine atom and activating groups makes 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine an ideal precursor for synthesizing intricate heterocyclic systems through annulation and fusion reactions.

The pyrimidine (B1678525) nucleus is a cornerstone in numerous bioactive compounds, and the ability to construct fused-ring systems expands its chemical space and potential biological applications. thieme.de Derivatives of this compound are excellent starting materials for creating fused pyrimidines, where an additional ring is built onto the pyrimidine core. This is typically achieved by reacting the chloro-pyrimidine with a bifunctional nucleophile. The initial step often involves a nucleophilic aromatic substitution (SNAr) reaction at the C2 position, followed by an intramolecular cyclization to form the new ring.

This methodology allows for the synthesis of a variety of fused systems, which are known to possess diverse pharmacological properties. nih.gov While specific examples starting directly from this compound are specialized, the general strategy is well-established for analogous chloropyrimidines. thieme.denih.gov

Table 1: Potential Fused Heterocyclic Systems via Chloropyrimidine Intermediates

| Reagent Type | Resulting Fused System | Significance |

|---|---|---|

| Hydrazine derivatives | Triazolo[4,3-a]pyrimidines | Present in various bioactive molecules. |

| Amino-heterocycles (e.g., aminopyrazoles) | Pyrazolo[1,5-a]pyrimidines | Core structure in medicinal and agrochemical compounds. nih.govmdpi.com |

| Amino alcohols/thiols | Oxazolo/Thiazolo[3,2-a]pyrimidines | Important pharmacophores in drug discovery. |

Annulation, the formation of a ring onto a pre-existing one, is a powerful strategy for generating polycyclic molecules. This compound can serve as the foundational ring for such constructions. Annulation reactions can be designed to build carbocyclic or heterocyclic rings, leading to complex, multi-ring scaffolds. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can first introduce a side chain with appropriate functionality, which then undergoes a subsequent intramolecular cyclization to yield the annulated product.

The synthesis of structures like thieno[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines from chloropyrimidine precursors highlights this approach's utility. sci-hub.se These multi-ring systems are of significant interest due to their prevalence in anticancer agents and kinase inhibitors. sci-hub.se

Utilization as a Scaffold for Chemical Diversification and Library Generation

In modern drug discovery, the generation of compound libraries around a central "scaffold" is a key strategy for identifying new therapeutic agents. nih.gov The rigid, well-defined structure of this compound, combined with its reactive handle (the chlorine atom), makes it an excellent scaffold for chemical diversification.

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. nih.gov The core principle involves combining a set of diverse building blocks with a common scaffold. The chloro-substituent on the pyrimidine ring acts as a versatile anchor point for introducing diversity. Through nucleophilic substitution reactions, a wide array of amines, alcohols, thiols, and other nucleophiles can be attached at the C2 position.

This approach allows for the creation of large, focused libraries of novel pyrimidine derivatives. nih.gov These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities. The phenyl and trifluoromethyl groups provide a consistent structural foundation, while the substituent introduced at the C2 position can be varied to fine-tune properties like target binding, solubility, and metabolic stability. nih.govacs.org

Table 2: Illustrative Combinatorial Library Generation

| Scaffold | Building Block (R-NH₂) | Reaction Type | Library Product |

|---|---|---|---|

| Aniline | SNAr | 2-(Anilino)-4-phenyl-6-(trifluoromethyl)pyrimidine | |

| Benzylamine | SNAr | 2-(Benzylamino)-4-phenyl-6-(trifluoromethyl)pyrimidine | |

| Morpholine | SNAr | 4-(4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)morpholine |

Precursor for Advanced Functional Organic Materials

The unique electronic properties conferred by the trifluoromethyl group and the conjugated pyrimidine-phenyl system suggest potential applications for derivatives of this compound in materials science. nih.gov Fluorinated heterocycles and aromatic compounds are increasingly being investigated for use in advanced functional materials.

While specific research detailing the use of this exact compound in materials science is emerging, its structural motifs are found in various functional materials. The combination of an electron-deficient pyrimidine ring and a phenyl group can lead to molecules with interesting photophysical properties, such as fluorescence. For example, related pyrazolo[1,5-a]pyrimidine-based fluorophores have been developed for bio-applications like probing lipid droplets. nih.gov Furthermore, the high thermal stability and electron-withdrawing nature of the trifluoromethyl group are desirable traits for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to systematically modify the core structure through the chloro-substituent allows for the tuning of electronic and physical properties, a key requirement in the rational design of new organic materials. nih.gov

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Contributions

The current research landscape for 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine positions it as a significant heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and organic synthesis. smolecule.compharmaffiliates.com Its structure, featuring a pyrimidine (B1678525) core substituted with a reactive chlorine atom, a phenyl group, and an electron-withdrawing trifluoromethyl group, confers unique reactivity and potential biological activity. smolecule.com

Research has primarily leveraged the compound's reactivity to create a variety of derivatives. The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of more complex molecules. smolecule.comsigmaaldrich.com The presence of the trifluoromethyl group is a key contribution to its utility, as this moiety is known to enhance crucial properties in bioactive molecules, such as metabolic stability and lipophilicity. mdpi.com

Key contributions stemming from this compound and its analogues include the development of molecules with potential therapeutic applications. Derivatives have been explored for various biological activities, including anticancer, antiviral, and anti-inflammatory properties. smolecule.comresearchgate.net For instance, related substituted pyrimidines have been investigated as kinase inhibitors and as potential agents against Alzheimer's disease, highlighting the scaffold's importance in drug discovery. nih.govnih.govnih.gov The core structure is recognized as a valuable pharmacophore, and its derivatives continue to be synthesized and evaluated for a wide range of biological activities. researchgate.netgrowingscience.com

Emerging Synthetic Challenges and Opportunities for the Compound's Efficient Production

Emerging opportunities are geared towards the development of more streamlined and sustainable synthetic methodologies. There is a growing interest in one-pot cascade reactions that can construct the trifluoromethylated pyrimidine core from simple precursors in a single operation, which can significantly improve efficiency. rsc.org Microwave-assisted synthesis represents another promising avenue, offering benefits such as accelerated reaction times, higher yields, and improved product purity under milder conditions. researchgate.net Future efforts will likely focus on catalyst-free methods or the development of novel, highly efficient catalytic systems to circumvent the need for stoichiometric and often toxic reagents. The exploration of continuous flow chemistry could also offer a scalable, safer, and more efficient production method, addressing many of the challenges associated with batch synthesis.

Exploration of Untapped Reactivity Pathways and Transformations

The reactivity of this compound has been primarily centered on the displacement of the C2-chloro substituent. Common transformations include nucleophilic aromatic substitution (SNAr) and palladium- or cobalt-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). smolecule.comsigmaaldrich.comresearchgate.net However, a significant portion of its chemical reactivity remains untapped.

Future research could explore novel transformations beyond these established pathways. For example, C-H bond activation and functionalization on either the phenyl ring or the pyrimidine core itself could provide direct routes to novel derivatives that are otherwise difficult to access. acs.org The synergistic interplay between the phenyl, chloro, and trifluoromethyl substituents could be exploited to control the regioselectivity of such reactions. Furthermore, transformations that directly involve the trifluoromethyl group, which is often considered relatively inert, could open up new avenues for structural diversification. Investigating radical-mediated reactions or novel transition-metal-catalyzed cycles could uncover unprecedented reactivity pathways, expanding the synthetic utility of this versatile building block.

Potential for Novel Structural Designs and Advanced Material Development

The inherent structural features of this compound make it an excellent scaffold for the design of novel molecules with tailored functions. As a versatile building block, its derivatization can lead to a vast chemical space of new compounds for therapeutic and agrochemical applications. rsc.orgresearchgate.net The pyrimidine core is a bioisostere for other aromatic systems and its ability to form hydrogen bonds makes it a privileged structure in drug design. nih.gov Future work will undoubtedly continue to generate libraries of derivatives for screening against a wide array of biological targets.

Beyond biological applications, there is significant untapped potential in advanced material development. The unique electronic properties conferred by the trifluoromethyl group and the conjugated π-system of the phenyl-pyrimidine core could be harnessed for applications in materials science. For instance, derivatization could lead to the creation of novel fluorescent dyes for bio-imaging or sensors. sigmaaldrich.com By incorporating this scaffold into larger polymeric structures or organic frameworks, it may be possible to develop materials with specific optical, electronic, or thermal properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The exploration of liquid crystalline phases or self-assembling systems based on this molecular framework also represents a promising direction for future research.

Q & A

Q. What are the standard synthetic protocols for 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a pyrimidine core can be functionalized using chlorination agents (e.g., POCl₃) at elevated temperatures (80–120°C) to introduce the chloro group . Optimization strategies include:

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the phenyl group .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require purification via column chromatography .

- Temperature Control: Gradual heating (ramp to 100°C over 2 hours) reduces side-product formation .

Table 1: Comparative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Chlorination | POCl₃, 110°C, 6 hours | 60–75% | |

| Phenyl Group Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 hours | 45–65% |

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Key safety measures include:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization is possible .

- Containment: Perform reactions in fume hoods or gloveboxes to limit inhalation exposure .

- Waste Disposal: Segregate halogenated waste for incineration by licensed facilities .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Compare ¹H/¹³C NMR peaks to reference data (e.g., δ 8.2 ppm for pyrimidine protons ).

- HPLC-MS: Monitor purity (>95%) with a C18 column (acetonitrile/water gradient) .

- X-ray Crystallography: Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between phenyl and pyrimidine rings ).

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) between batches be resolved?

Methodological Answer: Discrepancies often arise from residual solvents or tautomeric forms. Steps to address this:

- Repeat Under Anhydrous Conditions: Eliminate solvent interference by drying reagents and using deuterated solvents .

- Variable Temperature NMR: Identify tautomers by observing peak splitting at low temperatures (−40°C) .

- DFT Calculations: Compare experimental ¹³C shifts with computational models (e.g., B3LYP/6-31G*) .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

Methodological Answer: The trifluoromethyl group enhances lipophilicity but may reduce solubility. Mitigation approaches include:

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The -CF₃ group is electron-withdrawing, which:

- Reduces Electron Density: Slows electrophilic substitution but stabilizes intermediates in SNAr reactions .

- Increases Steric Hindrance: Use bulky ligands (e.g., XPhos) to prevent undesired byproducts during coupling .

Table 2: Electronic Effects on Reaction Rates

| Substituent | Relative Rate (vs. -H) | Reference |

|---|---|---|

| -CF₃ | 0.3–0.5 | |

| -Cl | 0.7–0.9 |

Q. What crystallographic techniques resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement: Apply SHELXL to model disorder (e.g., rotational freedom of the phenyl ring) .

- Validation: Check with PLATON to confirm no missed symmetry .

Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) in derivatives?

Methodological Answer: Chirality can arise from asymmetric centers during functionalization. Factors include:

- Catalyst Chirality: Use (R)-BINAP ligands to enforce ee >90% .

- Solvent Polarity: Low-polarity solvents (e.g., toluene) favor tighter transition states .

- Post-Synthesis Analysis: Validate ee via chiral HPLC (Chiralpak AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.